3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide
CAS No.: 2007919-32-4
Cat. No.: VC11682941
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2007919-32-4 |
|---|---|
| Molecular Formula | C6H9BrN2 |
| Molecular Weight | 189.05 g/mol |
| IUPAC Name | 3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrobromide |
| Standard InChI | InChI=1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H |
| Standard InChI Key | HIWWULJHVQMVGW-UHFFFAOYSA-N |
| SMILES | C1C2C1(CNC2)C#N.Br |
| Canonical SMILES | C1C2C1(CNC2)C#N.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclo[3.1.0]hexane core, where a nitrogen atom occupies the 3-position of the fused cyclopropane-pyrrolidine system. The 1-carbonitrile group introduces electrophilic character, while the hydrobromide salt enhances solubility and crystallinity. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide |
| Molecular Formula | |
| SMILES | C1C2C1(CNC2)C#N.Br |
| InChI Key | HIWWULJHVQMVGW-UHFFFAOYSA-N |
| XLogP3 | 1.2 (estimated) |
The bicyclic framework imposes significant ring strain, which influences both its reactivity and conformational stability .
Synthesis and Derivative Formation
Cyclization Strategies
The synthesis of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide typically begins with cyclopropane ring formation via intramolecular cyclization. VulcanChem reports a two-step process involving:
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Cyclopropanation: Allylamine derivatives undergo [2+1] cycloaddition with dichlorocarbene to form the bicyclic core.
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Functionalization: Introduction of the nitrile group via nucleophilic substitution, followed by salt formation with hydrobromic acid.
A 2022 study demonstrated an alternative route using 1,3-dipolar cycloaddition between cyclopropenes and azomethine ylides, yielding bis-spirocyclic derivatives with up to 78% diastereoselectivity .
Comparative Synthesis Methods
| Method | Reagents | Yield | Selectivity |
|---|---|---|---|
| Dichlorocarbene cycloaddition | Allylamine, , base | 65% | Moderate |
| 1,3-Dipolar cycloaddition | Cyclopropene, Ruhemann’s purple | 78% | High |
| Reductive amination | , | 52% | Low |
Density functional theory (DFT) analyses confirm that the 1,3-dipolar approach proceeds via a HOMO(cyclopropene)-LUMO(ylide) interaction, minimizing transition-state energy .
Reactivity and Chemical Transformations
Nucleophilic Additions
The carbonitrile group undergoes nucleophilic attack by amines, alcohols, and Grignard reagents. For example, reaction with methylmagnesium bromide yields secondary amines, while hydrolysis with aqueous acid produces carboxylic acids.
Salt Exchange and Stabilization
The hydrobromide counterion can be replaced with other anions (e.g., chloride, sulfate) via metathesis, altering solubility for specific applications. Thermogravimetric analysis (TGA) shows the salt decomposes at 210°C, indicating moderate thermal stability.
Industrial and Materials Science Applications
Organic Semiconductors
Spirocyclic derivatives incorporating the 3-azabicyclo[3.1.0]hexane motif exhibit tunable HOMO-LUMO gaps (3.1–4.2 eV), making them candidates for organic light-emitting diodes (OLEDs) .
Catalysis
The bicyclic framework serves as a ligand in asymmetric catalysis. A 2022 study reported a palladium complex achieving 92% enantiomeric excess (ee) in Suzuki-Miyaura couplings .
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C (desiccated) |
| Hazard Codes | H302, H315, H319, H335 |
| PPE | Gloves, goggles, respirator |
Acute toxicity studies in rats indicate an of 320 mg/kg (oral), warranting cautious handling.
Recent Advances and Future Directions
Recent work has focused on computational modeling to predict biological activity. Quantitative structure-activity relationship (QSAR) models correlate nitrile electronegativity with transporter inhibition () . Future research may explore:
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Gene Delivery: Cationic derivatives for nucleic acid complexation.
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Antiviral Agents: Screening against SARS-CoV-2 proteases.
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